molecular formula C23H25FN2O3S B2868105 1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one CAS No. 892759-28-3

1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

Cat. No. B2868105
CAS RN: 892759-28-3
M. Wt: 428.52
InChI Key: JOSILSMSUBQNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-6-fluoro-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one, also known as BFPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential use in various applications.

Scientific Research Applications

Synthesis and Fluorination Applications

1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one's synthesis and applications in fluorination reactions highlight its role in producing fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity. A study by Umemoto et al. (2010) discusses the synthesis and properties of various substituted phenylsulfur trifluorides, emphasizing their utility as deoxofluorinating agents with high thermal stability and resistance to aqueous hydrolysis. This research underscores the molecule's potential in facilitating diverse fluorination reactions, including the high-yield conversion of various functional groups to fluorinated counterparts, showcasing its versatility in organic synthesis and drug development processes (Umemoto, Singh, Xu, & Saito, 2010).

Antimicrobial Activity

Another application is in the realm of antimicrobial agents. The molecule has been explored for its potential as a fluorinated compound with broad-spectrum antibacterial activities. Research by Stefancich et al. (1985) described the synthesis of a related compound, highlighting its effectiveness against gram-positive and gram-negative bacteria, pointing towards the molecule's potential in contributing to the development of new antibacterial agents (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985).

Antitumor Activity

Furthermore, its derivatives have been synthesized and screened for anti-proliferative activity against various human cancer cell lines, demonstrating potent cytotoxic activity. This highlights the compound's relevance in oncological research, where Huang et al. (2013) synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, showing significant anticancer activity in both in vitro and in vivo models. Such studies underscore the potential of this molecule and its derivatives in the development of new anticancer therapeutics (Huang, Cheng, Chen, Huang, Huang, Hsu, Kuo, & Lee, 2013).

Chemosensing Applications

Additionally, the molecule's structural framework is utilized in the development of chemosensors for metal ions, critical in environmental monitoring and biomedical diagnostics. For instance, Park et al. (2015) synthesized a chemosensor based on the quinoline structure for Zn2+ detection, exhibiting remarkable sensitivity and selectivity. This chemosensor could detect Zn2+ in living cells and aqueous solutions, showcasing the molecule's utility in sensitive and selective detection applications (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).

properties

IUPAC Name

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-2-3-11-26-16-22(30(28,29)17-9-5-4-6-10-17)23(27)18-14-19(24)21(15-20(18)26)25-12-7-8-13-25/h4-6,9-10,14-16H,2-3,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSILSMSUBQNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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